molecular formula C10H12N2O B169357 2-((4-Methoxyphenyl)(methyl)amino)acetonitrile CAS No. 149399-58-6

2-((4-Methoxyphenyl)(methyl)amino)acetonitrile

Cat. No.: B169357
CAS No.: 149399-58-6
M. Wt: 176.21 g/mol
InChI Key: LTZHWKAAOYGOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methoxyphenyl)(methyl)amino)acetonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to an acetonitrile moiety, which is further substituted with a methyl group and a p-anisylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)(methyl)amino)acetonitrile typically involves the reaction of p-anisidine with acetonitrile in the presence of a suitable catalyst. One common method is the FeCl2-catalyzed cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source and DTBP as the oxidant . The reaction conditions often include mild temperatures and ambient pressure, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)(methyl)amino)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-Methoxyphenyl)(methyl)amino)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The p-anisylamino group can also engage in hydrogen bonding and other interactions with biological molecules, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile compound with similar reactivity but lacking the p-anisylamino group.

    Benzonitrile: Another nitrile compound with a benzene ring, used in similar applications.

    Methoxyacetonitrile: Similar in structure but with a methoxy group instead of the p-anisylamino group.

Uniqueness

2-((4-Methoxyphenyl)(methyl)amino)acetonitrile is unique due to the presence of both the nitrile and p-anisylamino groups, which confer distinct reactivity and potential for forming complex molecules. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

149399-58-6

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(4-methoxy-N-methylanilino)acetonitrile

InChI

InChI=1S/C10H12N2O/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,8H2,1-2H3

InChI Key

LTZHWKAAOYGOKT-UHFFFAOYSA-N

SMILES

CN(CC#N)C1=CC=C(C=C1)OC

Canonical SMILES

CN(CC#N)C1=CC=C(C=C1)OC

Synonyms

N-(4-Methoxyphenyl)-N-MethylaMinoacetonitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.